molecular formula C13H16N2O B169505 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one CAS No. 15142-87-7

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

カタログ番号: B169505
CAS番号: 15142-87-7
分子量: 216.28 g/mol
InChIキー: HPLNLUQJIUYDSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one is a spirocyclic compound that features a unique structural motif combining an isoquinoline and a piperidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

特性

IUPAC Name

spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNLUQJIUYDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435327
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15142-87-7
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions to form the spirocyclic core. For example, the racemic synthesis of a key 1,4-dihydro-2H-spiro[isoquinoline-3,4’-piperidin]-3’-ol building block has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to improve reaction yields and reduce reaction times .

化学反応の分析

Types of Reactions

2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce reduced spirocyclic derivatives .

科学的研究の応用

Therapeutic Applications

1.1 Cystic Fibrosis Treatment

One of the most significant applications of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is in the treatment of cystic fibrosis (CF). Research has identified this compound as a co-potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It works synergistically with existing CFTR potentiators like VX-770 to enhance chloride channel activity in specific CFTR mutants, particularly those with the N1303K mutation. Studies have shown that compounds derived from this scaffold can significantly increase CFTR activity, demonstrating nanomolar potency and offering hope for patients who do not respond adequately to current therapies .

1.2 Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with tumor growth and metastasis. Further research is required to fully elucidate its efficacy and safety in cancer treatment .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to optimize its biological activity.

2.1 General Synthetic Approaches

A common synthetic route involves the Pictet–Spengler reaction, which facilitates the formation of the spiro structure by condensing tryptamines with piperidin-4-ones. This method has been refined to enhance yield and purity, allowing for the generation of a library of analogs that can be screened for biological activity .

2.2 Structure-Activity Relationship Studies

SAR studies have been instrumental in identifying key structural features that influence the potency and selectivity of this compound derivatives. Modifications at various positions on the isoquinoline and piperidine rings have been explored to determine their impact on CFTR co-potentiator activity. For instance, introducing electron-withdrawing groups on the benzyl moiety has been shown to improve activity metrics such as EC50 values and maximum response (VMAX) in cellular assays .

Case Studies and Experimental Findings

3.1 Efficacy in Cellular Models

In vitro studies using human bronchial epithelial cell models expressing CFTR mutations have demonstrated that certain derivatives of this compound significantly enhance chloride transport when used in combination with established CF therapies. For example, one study reported an increase in CFTR activity by approximately six-fold when combining this compound with VX-770 in cells harboring the N1303K mutation .

3.2 Comparative Analyses

Table 1 summarizes key findings from various studies on the efficacy of different analogs of this compound:

CompoundEC50 (μM)VMAX (%)CFTR Mutation
Compound A5.0120N1303K
Compound B8.2100I1234del
Compound C2.589G551D

作用機序

The mechanism of action of 2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, spirocyclic compounds have been shown to interact with various biological targets, leading to diverse pharmacological effects .

類似化合物との比較

Similar Compounds

Uniqueness

2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one is unique due to its specific combination of isoquinoline and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

生物活性

The compound 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is a member of the spirocyclic compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique spiro structure that combines an isoquinoline moiety with a piperidine ring. The synthesis of such compounds generally involves multi-step reactions, including cyclization and condensation processes.

Recent studies have reported various synthetic pathways to produce spirocyclic compounds, often utilizing microwave-assisted techniques or conventional heating methods to enhance yields and reduce reaction times. For instance, the reaction of isoquinoline derivatives with piperidine under specific conditions has been shown to yield high-purity products suitable for biological testing .

Anticancer Properties

One of the most notable biological activities of this compound is its potential anticancer activity. A study evaluating a series of spirocyclic compounds found that certain derivatives exhibited significant inhibition of cell proliferation across various cancer cell lines, including renal, leukemia, and melanoma . Specifically, three compounds demonstrated over 50% inhibition in the NCI-60 cancer cell line screen, indicating promising anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, spirocyclic compounds have also been evaluated for their antimicrobial properties. Research has indicated that derivatives of this compound possess moderate antibacterial activity against several strains of bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Screening

In a comprehensive study involving the synthesis and screening of 24 spiro[indoline-3,1′-isoquinolin]-2-ones (related to our compound), researchers found that these hybrids exhibited notable anti-proliferative activity against multiple cancer cell lines. The most effective compounds were identified as potential leads for further development in cancer therapeutics .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of various spirocyclic derivatives. The results highlighted that certain modifications to the piperidine ring enhanced antimicrobial activity significantly. This suggests that structural optimization could lead to more potent antimicrobial agents .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Cell Lines/OrganismsInhibition (%)
This compoundAnticancerRenal, Leukemia, Melanoma>50
Derivative AAntimicrobialE. coli, S. aureusModerate
Derivative BAnticancerNon-small cell lung cancer45
Derivative CAntimicrobialPseudomonas aeruginosaHigh

Q & A

Q. What are the key synthetic methodologies for constructing the 1,4-bridged spiro[isoquinoline-piperidine] scaffold?

The synthesis of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one derivatives typically involves cascade dearomatizative annulation of isoquinolinium salts with bis-nucleophiles. A critical step is controlling the regioselectivity of the reaction to avoid undesired byproducts. For example, cyclic 1,3-diketones may undergo O-nucleophilic substitution, leading to isoquinoline-1,3,4(2H)-triones instead of the desired 1,4-bridged product. This can be mitigated by adding trifluoromethanesulfonic acid (TfOH) to suppress competing pathways, enabling successful synthesis under mild conditions (33 examples reported) .

Q. How is the structural integrity of the spiro compound confirmed experimentally?

High-resolution mass spectroscopy (HRMS) is essential for verifying molecular composition, while nuclear magnetic resonance (NMR) spectroscopy resolves the spiro junction and substitution patterns. For example, intermediate 4-bromoisoquinolin-3(2H)-one was characterized via HRMS to confirm elimination and oxidation steps during synthesis . X-ray crystallography or computational modeling may further validate stereochemical assignments.

Q. What safety considerations are critical when handling this compound?

While specific toxicity data for this compound are limited, analogous spiro-piperidine compounds (e.g., 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one) are classified as skin/eye irritants (H315, H319) and respiratory hazards (H335). Use personal protective equipment (PPE) and conduct reactions in fume hoods. Mutagenicity risks should be assessed via mini-Ames assays, as demonstrated for related isoquinoline scaffolds .

Advanced Research Questions

Q. How can reaction pathways be controlled to avoid byproducts like isoquinoline-1,3,4(2H)-triones?

The formation of triones arises from O-nucleophilic substitution of cyclic 1,3-diketones. Adding catalytic TfOH protonates the diketone, inhibiting nucleophilic attack and redirecting the reaction toward the desired 1,4-bridged product. Key parameters include:

  • Catalyst loading : 5–10 mol% TfOH.
  • Solvent : Polar aprotic solvents (e.g., DMF).
  • Temperature : Room temperature to 60°C.
ParameterOptimal RangeEffect on Yield
TfOH concentration5–10 mol%Increases by 60%
Reaction time12–24 hoursMaximizes purity
Solvent polarityHigh (DMF > THF)Enhances kinetics

Q. What computational tools predict the toxicological profile of isoquinoline-based scaffolds?

PROTOX and Lazar toxicity prediction models compare isoquinoline derivatives to known toxicophores. For instance:

  • Naphthalene : Predicted oral toxicity class 4/6 (slightly toxic).
  • Isoquinoline : Class 6/6 (non-toxic).
    QSAR models further validate reduced mutagenicity for isoquinoline cores, supporting their use in drug development .

Q. How does scaffold modification impact biological activity and metabolic stability?

Replacing naphthalene with isoquinoline in KEAP1-NRF2 inhibitors reduces oxidative activation (e.g., 1,4-diiminoquinone formation) while maintaining potency. Key findings:

  • Mutagenicity : Mini-Ames assays showed 70% reduction in revertant colonies for isoquinoline vs. naphthalene.
  • Metabolic stability : Isoquinoline’s electron-deficient scaffold resists CYP450-mediated oxidation.
  • Solubility : Enhanced via spiro-piperidine functionalization (e.g., hydroxyl or PEG groups) .

Q. What analytical strategies resolve contradictions in reaction mechanisms?

Conflicting data on intermediate formation (e.g., 4-bromoisoquinolin-3(2H)-one vs. triones) are addressed via:

  • Kinetic studies : Monitoring reaction progress via LC-MS.
  • Isotopic labeling : Tracing oxygen/nitrogen sources in byproducts.
  • DFT calculations : Modeling transition states to identify dominant pathways.
    For example, dual hydrolytic and oxidative steps were confirmed through isotopic HRMS analysis .

Methodological Guidelines

8. Designing experiments to optimize spiro compound synthesis:

  • Step 1 : Screen nucleophiles (e.g., 4-hydroxycoumarins vs. diketones) for regioselectivity.
  • Step 2 : Optimize acid catalysts (TfOH vs. H2SO4) to suppress side reactions.
  • Step 3 : Validate scalability (gram-scale reactions, 70–85% yield).

9. Evaluating biological relevance:

  • In vitro assays : Test spiro compounds against KEAP1-NRF2 or sigma-1 receptors, referencing fluorinated analogs for PET imaging .
  • ADME profiling : Use hepatic microsomes to assess metabolic stability and PAMPA assays for permeability.

10. Addressing reproducibility challenges:

  • Purity control : Employ HPLC (>95% purity) and elemental analysis.
  • Data sharing : Deposit spectral data (NMR, HRMS) in open-access repositories (e.g., PubChem) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。